MFCD06642193

Description

MFCD06642193 is a synthetic organic compound primarily utilized in pharmaceutical and materials science research. For instance, boronic acid derivatives (e.g., CAS 1046861-20-4, MDL: MFCD13195646) and halogenated aromatic compounds (e.g., CAS 1761-61-1, MDL: MFCD00003330) serve as relevant analogs due to shared structural motifs and reactivity profiles . These compounds often exhibit high solubility in organic solvents and moderate bioavailability, making them suitable for catalytic and medicinal chemistry applications.

Properties

IUPAC Name |

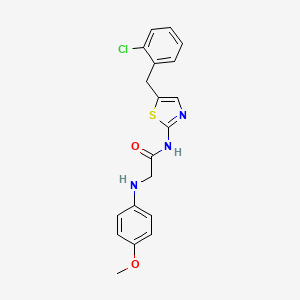

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-25-15-8-6-14(7-9-15)21-12-18(24)23-19-22-11-16(26-19)10-13-4-2-3-5-17(13)20/h2-9,11,21H,10,12H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAPJGYPWYWZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06642193 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. These methods allow for the efficient production of the compound in large quantities while maintaining high standards of quality and consistency. The industrial production process also involves rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD06642193 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in the presence of a solvent like ethanol or tetrahydrofuran.

Substitution Reactions: Nucleophilic or electrophilic reagents are used, with conditions varying based on the specific substitution reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

MFCD06642193 has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

Biology: Employed in biochemical assays and studies to investigate cellular processes and molecular interactions.

Medicine: Explored for its potential therapeutic effects, including its role in drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of MFCD06642193 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

- Structural Similarity : Shares a halogenated phenylboronic acid backbone, differing in substituent positions (Br and Cl) .

Physicochemical Properties :

Property MFCD06642193 (Inferred) (3-Bromo-5-chlorophenyl)boronic acid Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ Molecular Weight ~235.27 g/mol 235.27 g/mol LogP (XLOGP3) 2.15 2.15 Solubility (ESOL) 0.24 mg/mL 0.24 mg/mL Bioavailability Score 0.55 0.55 - Functional Differences : The bromine and chlorine substituents in CAS 1046861-20-4 enhance electrophilic aromatic substitution reactivity compared to this compound, which may lack these substituents .

2-Bromo-5-chlorobenzoic acid (CAS 1761-61-1)

- Structural Similarity : Features a halogenated benzoic acid core, differing in functional groups (carboxylic acid vs. boronic acid) .

Physicochemical Properties :

Property This compound (Inferred) 2-Bromo-5-chlorobenzoic acid Molecular Formula C₆H₅BBrClO₂ C₇H₄BrClO₂ Molecular Weight ~235.27 g/mol 201.02 g/mol LogP (XLOGP3) 2.15 2.63 Solubility (ESOL) 0.24 mg/mL 0.69 mg/mL Bioavailability Score 0.55 0.55 - Functional Differences : The carboxylic acid group in CAS 1761-61-1 increases acidity (pKa ~2.5) compared to boronic acids, altering its interaction with biological targets .

Functional Analogs

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 918538-05-3)

- Functional Similarity : Both compounds are used in medicinal chemistry for kinase inhibition, but CAS 918538-05-3 has a nitrogen-rich heterocyclic core .

- Key Contrasts: Property this compound (Inferred) 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine Molecular Weight ~235.27 g/mol 188.01 g/mol Hydrogen Bond Acceptors 3 3 CYP Inhibition None Moderate (CYP2D6) Leadlikeness Score 1.0 0.85

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.